7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-13-11-14(2)28(24-13)20-23-18-17(27(20)12-15-7-5-6-8-16(15)22)19(29)26(9-10-31-4)21(30)25(18)3/h5-8,11H,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQFJRBXSYSKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Halogen Effects: The 2-chlorobenzyl moiety in the target compound and contrasts with non-halogenated analogues, likely enhancing binding affinity to hydrophobic pockets in biological targets.
Pyrazole vs. Amino Groups: The 3,5-dimethylpyrazole in the target compound and offers greater steric hindrance and metabolic stability compared to the 3-hydroxypropylamino group in , which is prone to oxidation or conjugation.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound's purine-dione core and substituents (e.g., 2-chlorobenzyl, 3,5-dimethylpyrazole) suggest multi-step organic synthesis. Key steps include nucleophilic substitution for pyrazole attachment and alkylation for methoxyethyl and chlorobenzyl groups. Optimization can leverage Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation ) improve reproducibility and yield in sensitive reactions. Controlled copolymerization techniques, as seen in polycationic dye-fixative synthesis , may inspire purification strategies.
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity, HPLC-MS for molecular weight confirmation, and X-ray crystallography (if crystals form) for absolute stereochemistry . For example, analogs with similar purine-dione scaffolds (e.g., 7-(3-bromo-4-methoxybenzyl) derivatives ) were characterized via these methods. Thermal stability can be assessed via TGA-DSC to guide storage conditions .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using forced degradation protocols (e.g., exposure to 0.1 M HCl/NaOH, UV light, 40–80°C). Monitor degradation via HPLC-UV and identify byproducts with LC-HRMS . For analogs like 8-(cyclohexylamino)-7-isopentyl derivatives, degradation pathways were mapped under oxidative and hydrolytic conditions . Use kinetic modeling (Arrhenius equation) to predict shelf-life.
Advanced Research Questions
Q. What is the mechanistic role of the 3,5-dimethylpyrazole and 2-chlorobenzyl substituents in biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl ). Use molecular docking to predict binding affinities to target proteins (e.g., kinases or GPCRs). Compare in vitro activity data (e.g., IC₅₀ values) to identify critical substituent interactions. For example, pyrazole ring methylation in related compounds enhanced metabolic stability .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, endpoint measurements). Standardize protocols using OECD guidelines and validate findings across multiple labs. For instance, studies on purine-dione analogs noted activity variations dependent on cell permeability and protein expression levels . Employ meta-analysis to reconcile conflicting data, adjusting for covariates like solvent choice (DMSO vs. aqueous buffers).
Q. What strategies are recommended for studying target engagement in complex biological systems?
- Methodological Answer : Use photoaffinity labeling with a radiolabeled or biotinylated derivative to capture target proteins in live cells. Combine with pull-down assays and LC-MS/MS proteomics for target identification. For example, aryl halide informer libraries utilized similar approaches to map protein interactions. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
